Cas no 898788-75-5 (2',3'-Dichloro-3-phenylpropiophenone)

2',3'-Dichloro-3-phenylpropiophenone is a chlorinated aromatic ketone with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring dichloro and phenyl substituents, offers reactivity for selective functionalization, making it valuable in the development of complex molecules. The compound's stability under standard conditions ensures consistent handling and storage. Its distinct electrophilic properties enable its use in cross-coupling reactions and as a precursor for further derivatization. The presence of chloro groups enhances its utility in nucleophilic substitution reactions, while the phenylpropiophenone backbone provides a versatile scaffold for synthetic modifications. This compound is suitable for research applications requiring precise control over molecular architecture.
2',3'-Dichloro-3-phenylpropiophenone structure
898788-75-5 structure
Product Name:2',3'-Dichloro-3-phenylpropiophenone
CAS No:898788-75-5
MF:C15H12Cl2O
MW:279.161182403564
CID:873887
PubChem ID:24725598
Update Time:2025-06-15

2',3'-Dichloro-3-phenylpropiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dichlorophenyl)-3-phenylpropan-1-one
    • 2',3'-DICHLORO-3-PHENYLPROPIOPHENONE
    • DTXSID60643992
    • AKOS012085846
    • 898788-75-5
    • MFCD03842949
    • 2',3'-Dichloro-3-phenylpropiophenone
    • MDL: MFCD03842949
    • Inchi: 1S/C15H12Cl2O/c16-13-8-4-7-12(15(13)17)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2
    • InChI Key: FBBQDQAKBLEFEQ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C(CCC1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 278.02700
  • Monoisotopic Mass: 278.0265204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.80890

2',3'-Dichloro-3-phenylpropiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2',3'-Dichloro-3-phenylpropiophenone Pricemore >>

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Additional information on 2',3'-Dichloro-3-phenylpropiophenone

Comprehensive Analysis of 2',3'-Dichloro-3-phenylpropiophenone (CAS No. 898788-75-5): Properties, Applications, and Industry Insights

2',3'-Dichloro-3-phenylpropiophenone (CAS No. 898788-75-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This chlorinated propiophenone derivative features a phenyl group and two chlorine atoms at the 2' and 3' positions, which contribute to its reactivity and potential applications. Researchers and industry professionals often search for terms like "synthesis of 2',3'-Dichloro-3-phenylpropiophenone" or "CAS 898788-75-5 uses", reflecting the growing interest in this compound.

The compound's molecular formula, C15H12Cl2O, and its high purity grade make it suitable for advanced synthetic pathways. Recent studies highlight its role as a key intermediate in the development of bioactive molecules, particularly in medicinal chemistry. Searches for "2',3'-Dichloro-3-phenylpropiophenone solubility" or "thermal stability" indicate user focus on its physicochemical properties, which are critical for formulation and process optimization.

In the context of sustainability trends, 898788-75-5 is being explored for greener synthesis methods, aligning with the demand for eco-friendly chemical processes. Queries such as "green chemistry applications of Dichloro-propiophenone derivatives" underscore this shift. The compound's compatibility with catalytic reactions and potential in photoactive materials further expands its industrial relevance.

From a commercial perspective, 2',3'-Dichloro-3-phenylpropiophenone is often sourced for custom synthesis and R&D projects. Analytical techniques like HPLC and NMR are routinely employed to verify its purity, addressing common search terms like "CAS 898788-75-5 analytical methods". Its storage conditions—typically under inert atmospheres—are another frequent topic, emphasizing the need for proper handling to maintain stability.

Emerging discussions in scientific forums link this compound to advanced material science, particularly in polymer modification and organic electronics. The chlorine substituents enhance its utility in cross-coupling reactions, a feature highlighted in searches for "aryl chloride reactivity in propiophenones". Such applications position it as a versatile building block in nanotechnology and functional material design.

Regulatory compliance remains a priority for users, with searches like "898788-75-5 safety data" reflecting this concern. While not classified as hazardous under standard protocols, proper lab practices are recommended. The compound's patent landscape is also a point of interest, particularly in pharmaceutical innovations where it serves as a precursor for therapeutic agents.

In summary, 2',3'-Dichloro-3-phenylpropiophenone (CAS No. 898788-75-5) exemplifies the intersection of synthetic chemistry and applied science. Its multifaceted roles—from drug discovery to material engineering—coupled with evolving environmental considerations, ensure its continued relevance in both academic and industrial settings. Future research may unlock further applications, particularly in catalysis and sustainable manufacturing.

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